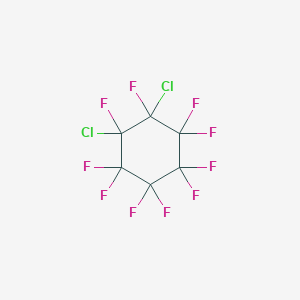
1,2-Dichlorodecafluorocyclohexane
Overview
Description
1,2-Dichlorodecafluorocyclohexane, also known as DDD, is a synthetic chemical compound that belongs to the group of polychlorinated compounds. It has a molecular weight of 332.96 g/mol and a molecular formula of C6Cl2F10 .
Molecular Structure Analysis
The molecular structure of 1,2-Dichlorodecafluorocyclohexane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 18 bonds. There are 18 non-H bonds and 1 six-membered ring .Scientific Research Applications
Synthesis and Characterization
1,2-Dichlorodecafluorocyclohexane has been studied for its unique stereochemical properties. Campbell et al. (1967) explored the stereoisomeric configurations and elimination reactions of this compound, noting the simultaneous operation of anti-and syn-elimination processes, which are significant for understanding its chemical behavior and potential applications in synthesis (Campbell et al., 1967).
Stereochemistry and Conformational Studies
The study of the stereochemical features and conformational properties of dihalocyclohexanes, including 1,2-dichlorodecafluorocyclohexane, has been a subject of significant interest. Box and Box (2003) investigated these aspects using molecular orbital calculations, contributing to a better understanding of the molecule’s conformational behavior and its impact on reactions (Box & Box, 2003).
Molecular Structure Analysis
Richardson et al. (2006) conducted an electron-diffraction investigation to determine the molecular structures and compositions of 1,2-dichlorodecafluorocyclohexane in the gas phase. This study provided detailed insights into the molecular geometry and the distribution of conformers, which are critical for understanding the compound’s chemical and physical properties (Richardson et al., 2006).
Environmental and Biological Implications
Tomy et al. (2008) identified a related compound, 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, in Canadian Arctic beluga, illustrating the environmental presence and potential biological implications of such halogenated cyclohexanes (Tomy et al., 2008).
Advanced Reduction Processes
Liu et al. (2014) examined the degradation of 1,2-dichloroethane, a structurally similar compound, using advanced reduction processes. This research can provide insights into the potential degradation pathways and environmental fate of 1,2-dichlorodecafluorocyclohexane (Liu et al., 2014).
Chemical Reactions and Synthesis
The chemical reactivity and potential synthesis pathways involving 1,2-dichlorodecafluorocyclohexane have been a focus of several studies. For example, Mir and Shreeve (1994) investigated the reactions of related dichlorocyclohexanes with various nucleophiles, providing insights into the synthetic applications of these compounds (Mir & Shreeve, 1994).
properties
IUPAC Name |
1,2-dichloro-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F10/c7-1(9)2(8,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESCLXSTSQIECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378825 | |
| Record name | 1,2-Dichlorodecafluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichlorodecafluorocyclohexane | |
CAS RN |
336-14-1 | |
| Record name | 1,2-Dichlorodecafluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



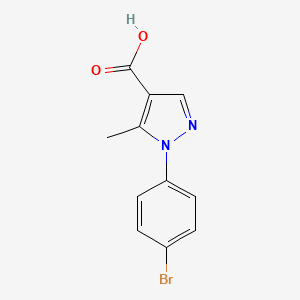



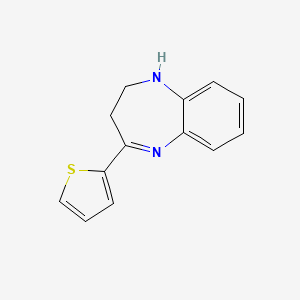
![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)


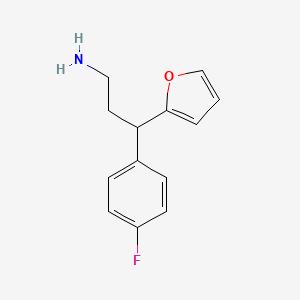
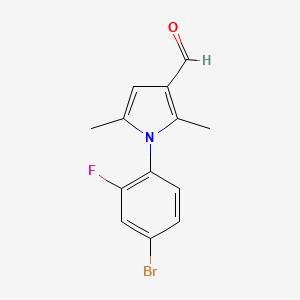
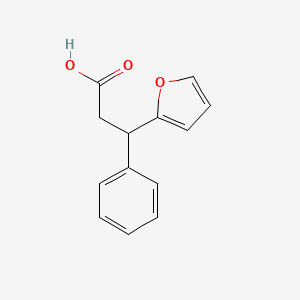
![2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid](/img/structure/B1333194.png)
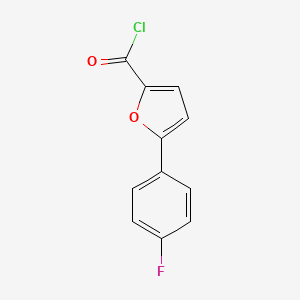
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine](/img/structure/B1333199.png)